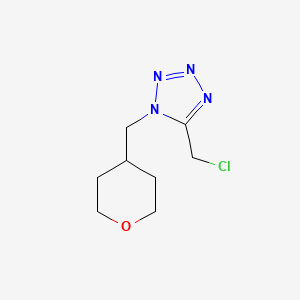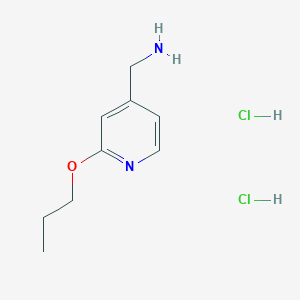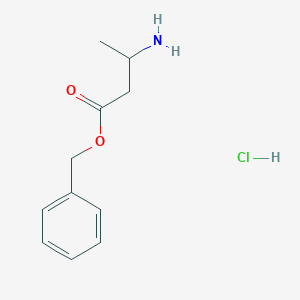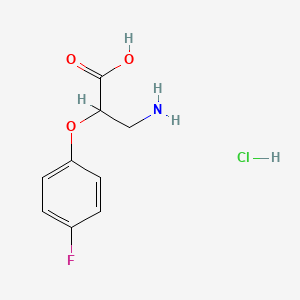
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole
概要
説明
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole: is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloromethyl group and an oxan-4-ylmethyl group attached to the tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole: undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the chloromethyl group, leading to the formation of alcohols or aldehydes.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Alcohols or aldehydes.
Cycloaddition Products: Various fused ring systems.
科学的研究の応用
5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial or viral infections.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Chemical Biology: It can be used as a probe to study biological processes involving tetrazole-containing compounds.
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
作用機序
The mechanism of action of 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
In Catalysis: The tetrazole ring can coordinate with metal centers, stabilizing the catalytic complex and facilitating the catalytic cycle.
類似化合物との比較
Similar Compounds
5-(bromomethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(hydroxymethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole: Contains a hydroxymethyl group instead of a chloromethyl group.
5-(methyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole: Lacks the halogen substituent, having a methyl group instead.
Uniqueness
- The presence of the chloromethyl group in 5-(chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole imparts unique reactivity, particularly in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- The combination of the tetrazole ring and the oxan-4-ylmethyl group provides a distinct structural motif that can be exploited in various applications, from drug design to materials science.
特性
IUPAC Name |
5-(chloromethyl)-1-(oxan-4-ylmethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c9-5-8-10-11-12-13(8)6-7-1-3-14-4-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZQCLOCOEGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)



![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)






